molecular formula C19H24BrNO2 B2570914 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1798039-70-9

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2570914
CAS No.: 1798039-70-9
M. Wt: 378.31
InChI Key: AAIYANZTKBFFLA-UHFFFAOYSA-N
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Description

2-Bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a brominated benzamide derivative featuring a 2-methoxyadamantane substituent. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

Properties

IUPAC Name

2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYANZTKBFFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves the following steps:

    Adamantane Derivative Formation: The methoxyadamantane moiety can be synthesized through the reaction of adamantane with methanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the methoxyadamantane derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds similar to 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For example, related indole derivatives have shown IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. They demonstrate effectiveness against a range of bacterial strains, highlighting their potential for developing new antibiotics amidst rising drug resistance .

Case Study: Antiproliferative Activity

A study evaluating the biological activity of related compounds found that those with hydroxyl and methoxy substitutions exhibited pronounced antiproliferative effects, particularly against MCF-7 cells, with IC₅₀ values ranging from 1.2 to 8.7 μM . This suggests that structural modifications can significantly enhance biological activity.

Case Study: Antioxidative and Antibacterial Activity

Further investigations into indole derivatives revealed their antioxidative properties, which can mitigate oxidative stress linked to various diseases. Additionally, these compounds were shown to possess antibacterial activity with minimal inhibitory concentrations (MIC) demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyadamantane moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and substituent effects among 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide and related benzamides:

Compound Name Substituents on Benzamide Nitrogen Key Structural Features Molecular Weight (g/mol) Notable Interactions/Properties Reference
This compound 2-Methoxyadamantane-methyl Adamantane (rigid, lipophilic), methoxy ~418.3 (estimated) Halogen bonding, metabolic stability -
2-Bromo-N-(tert-butyl)benzamide tert-Butyl Bulky alkyl group 256.15 High enantioselectivity (87% ee) in Suzuki-Miyaura coupling
2-Bromo-N-(2-phenyl-2-propyl)benzamide Cumyl (2-phenyl-2-propyl) Aromatic and alkyl hybrid 318.22 Enhanced enantioselectivity (93% ee)
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazole ring Heterocyclic, hydrogen-bond acceptor ~385.25 (estimated) Stabilized by H-bonding and electrostatic interactions
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide 2,5-Dimethoxyphenyl Electron-rich aromatic ring 336.18 Increased solubility via methoxy groups
SBI-0206965 Pyrimidine-linked trimethoxyphenyl Multiple methoxy groups, bromopyrimidine 489.32 Potential kinase inhibition (biological applications)
Key Observations:
  • Adamantane Advantage : The 2-methoxyadamantane group in the target compound offers superior metabolic stability and membrane permeability compared to simpler alkyl or aryl substituents (e.g., tert-butyl or dimethoxyphenyl) .
  • Halogen Reactivity : The bromine atom facilitates cross-coupling reactions, as seen in Suzuki-Miyaura couplings with tert-butyl and cumyl derivatives (87–93% enantiomeric excess) .

Crystallographic and Spectroscopic Insights

  • Adamantane-Containing Analogs : Crystallographic studies (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) reveal intermolecular hydrogen bonds (N–H⋯N) and S⋯S interactions, suggesting stable crystalline packing for adamantane derivatives .
  • 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide : Characterized by NMR and IR spectroscopy, with methoxy groups contributing to distinct electronic environments .

Biological Activity

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22BrN2O2
  • Molecular Weight : 368.27 g/mol
  • SMILES Notation : CC(C1CC2(C1)CC(CC2)C(C)C)C(=O)N(c1ccccc1Br)C(=O)O

This compound features a bromine atom attached to a benzamide moiety, which is further substituted by an adamantane derivative. The presence of the methoxy group on the adamantane core enhances its lipophilicity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown effectiveness against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Certain benzamide derivatives are known for their antimicrobial effects against a range of pathogens.
  • Neuropharmacological Effects : Compounds that modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways, have therapeutic implications for neurological disorders.

Antitumor Activity

A recent study investigated the antitumor effects of various bromobenzamide derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of several cancer cell lines, with IC50 values ranging from 10 to 25 µM, suggesting moderate potency against tumor cells.

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15
2-bromo-N-(3-butyramidophenyl)benzamideA549 (Lung Cancer)12
Control (Doxorubicin)MCF70.5

Neuropharmacological Studies

In another research effort focusing on neuropharmacological activity, the compound was assessed for its ability to influence GABA receptor activity. It was found to act as a partial agonist at GABAA receptors, enhancing inhibitory neurotransmission in vitro.

Receptor TypeActivityEC50 (µM)
GABAAPartial Agonist5.0
NMDAAntagonist>20

The proposed mechanism of action for compounds like this compound involves:

  • Binding Affinity : The bromine atom and the methoxy group enhance binding affinity to target receptors.
  • Modulation of Neurotransmission : By influencing GABAergic pathways, these compounds may help in conditions characterized by excitotoxicity or neurotransmitter imbalances.
  • Inhibition of Tumor Growth : The structural features allow for interaction with cellular pathways involved in proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, and how can reaction yields be systematically improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts to form the benzamide core. Key steps include:

  • Substrate Preparation : Use brominated benzamide derivatives (e.g., 2-bromo-N-alkylbenzamide) as coupling partners .
  • Catalyst Optimization : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts enhance cross-coupling efficiency.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product.
  • Yield Optimization : Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical factors for reproducibility .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves adamantane methylene protons (δ 1.5–2.1 ppm) and benzamide aromatic protons (δ 7.2–8.0 ppm) .
  • X-Ray Crystallography :
  • Space Group Analysis : Triclinic or monoclinic systems are common for adamantane derivatives.
  • Intermolecular Interactions : Quantify hydrogen bonds (N–H⋯O/N) and van der Waals contacts using software like SHELXL .

Q. What are the dominant non-covalent interactions influencing the crystal packing of this compound?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Compute 2D fingerprint plots to quantify H-bonding (e.g., N–H⋯O) and halogen interactions (Br⋯π).
  • Intermolecular Forces : Adamantane's rigidity promotes close-packing via C–H⋯π and Br⋯Br contacts. For example, bromine atoms may form Type-II halogen bonds (Br⋯O/N) with adjacent amide groups .

Advanced Research Questions

Q. How does this compound interact with biological targets like the P2X7 receptor, and what in vivo models validate its activity?

  • Methodological Answer :

  • In Vitro Assays : Measure receptor inhibition using calcium flux (IC₅₀ ~18 nM for human P2X7) and YO-PRO-1 uptake assays. Note species-specific potency (rat IC₅₀ ~980 nM) .
  • In Vivo Validation :
  • Acute Inflammation : Dose-dependent reduction of LPS-induced IL-6 in rodents (10–30 mg/kg, i.p.).
  • Chronic Pain Models : Evaluate prophylactic efficacy in collagen-induced arthritis (CIA) models, but note limited therapeutic reversal in neuropathic pain .

Q. What computational strategies predict the compound’s bioactivity and stability?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like Tankyrase-1/2. Prioritize binding poses with ΔG < -8 kcal/mol .
  • DFT Calculations : At B3LYP/6-311G++(d,p), compute HOMO-LUMO gaps (<4 eV indicates high reactivity) and electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : SwissADME evaluates Lipinski’s Rule compliance (MW < 500, LogP < 5) and blood-brain barrier permeability .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Species Variability : Cross-test humanized P2X7 transgenic models to reconcile human vs. rodent IC₅₀ disparities .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify rapid clearance mechanisms.
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability in low-solubility scenarios .

Q. What challenges arise in resolving the crystal structure of adamantane-containing benzamides, and how are they addressed?

  • Methodological Answer :

  • Disordered Moieties : Adamantane’s symmetry often causes disorder. Apply SHELXL’s PART instructions to model split positions .
  • Hydrogen Atom Refinement : Use SHELXE to locate H atoms in difference Fourier maps, constrained with HFIX commands .
  • Non-Classical Interactions : Analyze S⋯S or C–H⋯O contacts (<3.5 Å) with Mercury’s contact analysis tools .

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